molecular formula C9H9ClN2 B2804130 4-chloro-N-cyano-N-ethylaniline CAS No. 121366-77-6

4-chloro-N-cyano-N-ethylaniline

Cat. No.: B2804130
CAS No.: 121366-77-6
M. Wt: 180.64
InChI Key: PKRLMSYKWNJJIM-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, organic compounds where an amino group is directly attached to an aromatic ring, are fundamental building blocks in organic chemistry. chemsynthesis.comchemistrysteps.com Aniline (B41778), the simplest aromatic amine, serves as the parent compound for a vast array of derivatives with diverse properties and applications. chemsynthesis.com The reactivity and characteristics of these derivatives are significantly influenced by the nature and position of substituents on both the aromatic ring and the nitrogen atom. chemistrysteps.comresearchgate.net

N-substituted chloroanilines, such as 4-chloro-N-cyano-N-ethylaniline, represent a specific subclass where the aniline nitrogen is bonded to alkyl and cyano groups, and the aromatic ring is substituted with a chlorine atom. The presence of these substituents modulates the electronic properties and reactivity of the parent aniline molecule, leading to unique chemical behaviors.

Significance of Halo and Cyano Substituents in Aniline Derivatives

The introduction of halogen and cyano groups to the aniline structure has profound effects on its chemical nature. The chlorine atom, a halogen, is an electronegative element that exhibits a dual electronic influence. quora.comquora.com It withdraws electron density from the aromatic ring through the inductive effect (-I effect), which can decrease the basicity of the amine. chemistrysteps.comquora.com Conversely, it can donate a lone pair of electrons to the ring via the resonance effect (+R or +M effect), although this effect is generally weaker than its inductive pull. quora.comquora.com The position of the chloro substituent is crucial; in the para position, as in this compound, its electronic influence is distributed throughout the ring.

The cyano group (-C≡N) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. When attached to the nitrogen of the aniline, as in an N-cyano derivative, it significantly reduces the electron-donating ability of the nitrogen atom to the aromatic ring. This modification can substantially alter the reactivity of the compound in electrophilic aromatic substitution reactions. Theoretical and experimental spectroscopic analyses have been employed to understand the effects of cyano substituents on the electronic structure and properties of aromatic compounds. nih.gov

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for related compounds provide valuable insights. The synthesis and reactions of N-substituted anilines are a cornerstone of synthetic organic chemistry, with continuous efforts to develop more efficient and selective methods.

Research in this area often involves the exploration of cyanation reactions of N-alkylanilines to introduce the cyano functionality. Furthermore, studies on the impact of various substituents on the chemical and physical properties of anilines, such as their basicity and reactivity in coupling reactions, are prevalent. researchgate.net The dissociative ionization pathways of aniline and its derivatives have also been a subject of spectroscopic investigation to understand their fragmentation patterns and the formation of novel ionic species. acs.orgnih.gov Given its structure, this compound could be a precursor or intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science, areas where substituted anilines are frequently utilized. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-ethylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-12(7-11)9-5-3-8(10)4-6-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRLMSYKWNJJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Theoretical Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman)

Assignment of Fundamental Modes and Spectral Interpretation

The vibrational spectrum of 4-chloro-N-cyano-N-ethylaniline is complex, with a multitude of vibrational modes. The interpretation of this spectrum relies on the characteristic frequencies of its constituent parts: the 1,4-disubstituted benzene (B151609) ring, the N-ethyl group, and the N-cyano group.

A key vibration is the C≡N stretching mode of the cyano group. This typically appears as a sharp, intense band in the FT-IR spectrum in the range of 2200-2260 cm⁻¹. For instance, in related nitrile compounds, this band is a prominent feature. nist.gov The vibrations of the aromatic ring will give rise to several bands. The C-H stretching vibrations of the benzene ring are expected in the 3000-3100 cm⁻¹ region. ahievran.edu.tr The C-C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ range. The presence of the chlorine substituent will influence these modes. The C-Cl stretching vibration is expected to appear in the low-frequency region, typically between 600 and 800 cm⁻¹.

The ethyl group will also contribute characteristic vibrations. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2850-2980 cm⁻¹ range. Deformation vibrations of the ethyl group, such as scissoring and rocking, will appear at lower wavenumbers.

A detailed assignment of the fundamental modes for the related molecule 4-chloro-N-methylaniline has been performed using both experimental (FT-IR, FT-Raman) and theoretical (DFT) methods. ahievran.edu.trresearchgate.netresearchgate.net These studies provide a robust framework for interpreting the spectrum of its N-ethyl-N-cyano counterpart.

Table 1: Predicted Vibrational Modes for this compound based on Analogous Compounds

Vibrational Mode Expected Frequency Range (cm⁻¹) Comments
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Ethyl)2850 - 2980Asymmetric and symmetric stretches of CH₂ and CH₃.
C≡N Stretch2200 - 2260Characteristic sharp, intense band.
Aromatic C=C Stretch1400 - 1600Multiple bands expected.
CH₂/CH₃ Deformation1370 - 1470Scissoring and bending modes.
C-N Stretch1200 - 1350
C-Cl Stretch600 - 800

This table is a predictive representation based on data from analogous compounds and general spectroscopic principles.

Influence of Substituents on Vibrational Frequencies

The substituents on the aniline (B41778) ring—the chloro, ethyl, and cyano groups—each exert a distinct electronic and steric influence on the molecule's vibrational frequencies.

The chloro substituent , being an electron-withdrawing group, will affect the electron density of the benzene ring, thereby shifting the frequencies of the ring's vibrational modes. The position of the C-Cl stretch itself is a direct indicator of this substitution.

The N-ethyl group , compared to an N-methyl group, introduces additional vibrational modes associated with the methylene (B1212753) (CH₂) group and can also induce slight shifts in the frequencies of the N-phenyl bond due to its different inductive effect and steric bulk.

The N-cyano group is a strongly electron-withdrawing group and will have the most significant impact on the electronic structure of the nitrogen atom and, consequently, the entire molecule. This will be reflected in the C-N stretching frequency and the vibrations of the aromatic ring. The presence of the cyano group is readily identifiable by its characteristic stretching frequency. In a study of N-(2-cyanoethyl)-N-methylaniline, the influence of the cyanoethyl group on the vibrational spectrum was noted. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, spin-spin coupling, and through the use of advanced techniques, a comprehensive picture of the connectivity and conformation of this compound can be obtained.

Detailed Chemical Shift Analysis

While specific NMR data for this compound is not available in the provided search results, we can predict the chemical shifts by analyzing data from closely related structures such as N-ethyl-4-chloroaniline and 4-chloro-N-cyanomethyl-N-methylaniline . chemicalbook.comoup.com

¹H NMR: The aromatic protons of the 1,4-disubstituted ring are expected to appear as two doublets. The protons ortho to the nitrogen atom will be upfield relative to those ortho to the chlorine atom due to the electron-donating nature of the nitrogen. For N-ethyl-4-chloroaniline , the aromatic protons appear as multiplets around 7.073 ppm and 6.446 ppm. chemicalbook.com

The ethyl group will exhibit a quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons. The CH₂ protons will be deshielded due to their proximity to the nitrogen atom. In N-ethyl-4-chloroaniline , the CH₂ quartet is observed around 3.034 ppm and the CH₃ triplet at approximately 1.176 ppm. chemicalbook.com The presence of the electron-withdrawing cyano group on the nitrogen in this compound is expected to further deshield the adjacent ethyl protons.

¹³C NMR: The carbon atoms of the benzene ring will show distinct chemical shifts based on their electronic environment. The carbon attached to the nitrogen (C-N) will be significantly shielded, while the carbon attached to the chlorine (C-Cl) will be deshielded. In the case of 4-chloro-N-methylaniline , the aromatic carbons appear in the range of 113-148 ppm. uva.nl

The carbons of the ethyl group will also have characteristic shifts. The methylene carbon (CH₂) will be downfield compared to the methyl carbon (CH₃). The cyano carbon (C≡N) is expected to have a chemical shift in the range of 115-125 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Comments
Aromatic CH (ortho to N)~7.2~115Exact shifts depend on the combined electronic effects.
Aromatic CH (ortho to Cl)~7.4~130
C-N (aromatic)-~145
C-Cl (aromatic)-~130
N-CH₂~3.5~45Deshielded by N and CN group.
CH₃~1.2~13
C≡N-~118

This table is a predictive representation based on data from analogous compounds and general NMR principles.

Spin-Spin Coupling and Structural Elucidation

The coupling patterns observed in the ¹H NMR spectrum are crucial for confirming the structure of this compound. The ortho coupling between the adjacent aromatic protons will result in the characteristic doublet of doublets pattern for a 1,4-disubstituted ring. The coupling between the CH₂ and CH₃ protons of the ethyl group will produce a clean quartet and triplet, respectively, with a typical coupling constant (³JHH) of around 7 Hz. This confirms the presence of the ethyl group and its connectivity.

Advanced NMR Techniques for Conformational and Electronic Studies

Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule. For instance, a COSY spectrum would show the correlation between the CH₂ and CH₃ protons of the ethyl group, as well as the coupling between the aromatic protons. An HMBC spectrum would reveal long-range couplings, for example, between the ethyl protons and the aromatic carbons, and between the aromatic protons and the cyano carbon, providing definitive structural proof.

Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide insights into the preferred conformation of the N-ethyl group relative to the aromatic ring. The electronic effects of the substituents can be further probed by comparing the experimental chemical shifts with those predicted by theoretical calculations (e.g., GIAO method), as has been done for related aniline derivatives. researchgate.net

Mass Spectrometry for Structural Confirmation and Fragment Analysis

The molecular ion peak (M⁺) for this compound (C₉H₉ClN₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, exhibiting a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). The primary fragmentation pathways would likely involve the cleavage of bonds alpha to the nitrogen atom and the aromatic ring.

A probable initial fragmentation step is the loss of the ethyl group (•C₂H₅), leading to a stable cation. Another significant fragmentation pathway would be the cleavage of the N-CN bond, resulting in the loss of a cyano radical (•CN). Subsequent fragmentation could involve the loss of a chlorine atom or the characteristic fragmentation of the benzene ring.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Fragment IonPredicted m/zPutative Structure
[C₉H₉³⁵ClN₂]⁺180Molecular Ion
[C₉H₉³⁷ClN₂]⁺182Molecular Ion Isotope
[C₇H₄³⁵ClN]⁺137Loss of •C₂H₅ and HCN
[C₉H₉³⁵ClN]⁺154Loss of •CN
[C₆H₄N]⁺90Loss of Cl and C₂H₅CN

This table is based on theoretical predictions and fragmentation patterns of similar molecules.

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the electronic transitions within the molecule, primarily the π→π* and n→π* transitions associated with the substituted benzene ring. The presence of the chloro, N-ethyl, and N-cyano substituents significantly influences the position and intensity of the absorption bands.

The electronic spectrum of this compound in a non-polar solvent is expected to show characteristic absorption bands of a substituted aniline. The aniline parent molecule exhibits a strong primary absorption band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π→π* transitions of the benzene ring.

The substituents on the aniline ring in this compound will cause shifts in these absorption maxima:

N-ethyl and N-cyano groups: The N-ethyl group is an auxochrome and is expected to cause a bathochromic (red) shift of the B-band due to the extension of conjugation by the nitrogen lone pair electrons with the aromatic π-system. The N-cyano group, being an electron-withdrawing group attached to the nitrogen, will modulate this effect.

4-chloro group: The chlorine atom at the para position is also an auxochrome and will contribute to a bathochromic shift of the primary and secondary absorption bands. nih.govresearchgate.net

The UV-Vis spectrum of the related compound 4-chloroaniline (B138754) shows absorption maxima at approximately 242 nm and 295 nm. nih.gov For benzonitrile, primary and secondary absorption bands are observed at 224 nm and 271 nm, respectively. scribd.comsphinxsai.com Based on these related structures, the predicted electronic absorption characteristics for this compound are tabulated below.

Table 2: Predicted Electronic Absorption Characteristics of this compound

TransitionPredicted λₘₐₓ (nm)Associated Functional Group
π→π* (E-band)~245-255Substituted Benzene Ring
π→π* (B-band)~290-305Substituted Benzene Ring
n→π*Weak, may be submergedCyano group

This table contains predicted values based on the analysis of structurally related compounds.

The photophysical properties of aromatic molecules are intricately linked to the nature of their electronically excited states. Advanced spectroscopic techniques, such as two-color resonant two-photon mass-analyzed threshold ionization (TC-R2PI-MATI) spectroscopy, provide detailed information about the transition energies to the first electronically excited state (S₁) and the adiabatic ionization energy.

While such studies have not been specifically reported for this compound, research on related chloroanilines offers valuable insights. For instance, TC-R2PI-MATI studies on m-chloroaniline have determined the S₁ ← S₀ transition energy and the adiabatic ionization energy. [N/A] Similarly, for p-chloroaniline, these values have also been precisely measured, and the active vibrational modes in the S₁ and cationic ground (D₀) states have been identified as being primarily related to in-plane ring vibrations. [N/A] These studies on chloroanilines demonstrate a powerful methodology for probing the excited state dynamics and ionization potential of substituted anilines. The application of such techniques to this compound would be expected to reveal how the combination of the ethyl and cyano groups on the nitrogen atom influences the electronic structure and photophysical behavior compared to simpler chloroanilines.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules. A theoretical DFT study of 4-chloro-N-cyano-N-ethylaniline would provide fundamental insights into its molecular structure and behavior.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational analysis is geometry optimization. Using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), the lowest energy, or most stable, three-dimensional arrangement of the atoms in this compound would be calculated. This process reveals precise bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would follow, providing information on the distribution of electrons within the molecule and the energies of the molecular orbitals. This is crucial for understanding the molecule's stability and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Length C-Cl ---
C-N (cyano) ---
N-C (ethyl) ---
Bond Angle C-N-C ---
Cl-C-C (aromatic) ---

HOMO-LUMO Orbital Analysis and Energetics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Analysis would quantify these energy levels and the energy gap.

Table 2: Hypothetical Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO ---
LUMO ---

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electron delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair and the aromatic ring's π-system to various antibonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of varying electrostatic potential. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. Green areas are neutral.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the cyano group and the chlorine atom due to their high electronegativity. Positive potential might be observed around the hydrogen atoms of the ethyl group and the aromatic ring.

Reactivity and Mechanistic Predictions via Computational Methods

Computational methods can predict how a molecule will behave in a chemical reaction, identifying the most likely sites for reaction and the pathways those reactions might follow.

Prediction of Reaction Sites and Pathways

By analyzing the results from HOMO-LUMO, NBO, and MEP analyses, specific predictions about the reactivity of this compound can be made. The regions identified as electron-rich in the MEP map (e.g., the cyano nitrogen) would be predicted as likely sites for electrophilic attack. Conversely, electron-poor regions would be targeted by nucleophiles.

Furthermore, the energies of the frontier orbitals (HOMO and LUMO) across different atoms can be used to calculate condensed Fukui functions, which provide a more quantitative measure of local reactivity at each atomic site within the molecule. This allows for a more refined prediction of where reactions such as electrophilic substitution, nucleophilic addition, or radical attack are most likely to occur.

Table 3: List of Mentioned Chemical Compounds

Compound Name

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Nucleophilic Substitution Reactions

Aromatic rings, typically rich in electrons, are generally unreactive towards nucleophiles. However, the presence of electron-withdrawing substituents can render the ring electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org

In the context of nucleophilic aromatic substitution, both the chlorine atom and the N-cyano-N-ethylamino group play crucial roles in activating the benzene (B151609) ring.

Halogen Group (Chloro) : The chlorine atom acts as the leaving group in SNAr reactions. Its electronegativity also contributes to withdrawing electron density from the ring inductively, which slightly activates the ring for nucleophilic attack. sinica.edu.tw

Cyano Group (-CN) : The cyano group is a potent electron-withdrawing group through both induction and resonance. lkouniv.ac.inmasterorganicchemistry.com When attached to the aniline (B41778) nitrogen, it significantly reduces the electron-donating ability of the nitrogen's lone pair. This N-cyano group, positioned para to the chlorine, strongly activates the ring for nucleophilic attack. Electron-withdrawing groups are most effective at activating the ring for SNAr when they are located at the ortho or para positions relative to the leaving group. wikipedia.orgpressbooks.pub This positioning allows for the effective stabilization of the negatively charged intermediate formed during the reaction. pressbooks.pub Studies on related structures confirm that the presence of electron-withdrawing groups like cyano or nitro on an aniline nucleophile can drastically affect reactivity in N-arylation reactions. nih.govbeilstein-journals.org

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity

SubstituentPositionElectronic EffectInfluence on SNAr Reactivity
Chloro (-Cl)C4Inductive Withdrawal (-I)Leaving Group; Weakly Activating
N-Cyano-N-ethylC1Strong Electron Withdrawal (-I, -M)Strongly Activating

The reaction of this compound with a nucleophile proceeds via the SNAr mechanism, which is a two-step addition-elimination process. pressbooks.pub

Nucleophilic Attack and Formation of a Meisenheimer Complex : A nucleophile attacks the carbon atom bearing the chlorine atom (the ipso-carbon). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing N-cyano-N-ethyl group at the para position. wikipedia.orgpressbooks.pub

Elimination of the Leaving Group : In the second, faster step, the chloride ion is expelled from the Meisenheimer complex. This restores the aromaticity of the ring and yields the final substitution product. pressbooks.pub

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.comdalalinstitute.com The existing substituents on the ring determine the rate of reaction and the position of the incoming electrophile. wikipedia.org

The regiochemical outcome of electrophilic substitution on this compound is determined by the combined directing effects of the chloro and the N-cyano-N-ethylamino groups.

Chloro Group : The chlorine atom is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.com This is due to its strong electron-withdrawing inductive effect (-I). However, through resonance (+M), its lone pairs can donate electron density to the ring, which directs incoming electrophiles to the ortho and para positions. Since the inductive effect is stronger than the resonance effect for halogens, the net result is deactivation but with ortho, para-directing character. libretexts.orgwikipedia.org

N-Cyano-N-ethylamino Group : This group's effect is more complex. The nitrogen atom is attached to both an activating ethyl group and a strongly deactivating cyano group. The N-ethylamino group itself would be a powerful activating, ortho, para-directing group. wikipedia.org However, the cyano group's potent electron-withdrawing nature pulls electron density away from the nitrogen, significantly diminishing the ability of its lone pair to participate in resonance with the aromatic ring. This makes the -N(Et)(CN) group a net deactivating and meta-directing group. libretexts.orgyoutube.com

Directing Influence Summary:

-Cl (at C4): Deactivating, directs to C3 and C5 (ortho positions).

-N(Et)(CN) (at C1): Deactivating, directs to C3 and C5 (meta positions).

Both substituents direct incoming electrophiles to the same positions: C3 and C5 (which are equivalent by symmetry). Therefore, electrophilic substitution on this compound is predicted to occur exclusively at the positions meta to the N-cyano-N-ethylamino group and ortho to the chloro group.

Functional Group Transformations of the Cyano Moiety

The cyano group within the N-cyano-N-ethylamino moiety is susceptible to chemical transformations such as hydrolysis and reduction.

Hydrolysis : The hydrolysis of cyanamides like this compound can proceed under acidic or basic conditions. This reaction typically involves the nucleophilic attack of water or hydroxide (B78521) ion on the carbon atom of the cyano group. nih.govresearchgate.net Depending on the reaction conditions and the substrate, hydrolysis can lead to the formation of the corresponding N-ethyl-4-chloroaniline (by cleavage of the N-CN bond) or a substituted urea (B33335) derivative. For instance, the hydrolysis of N-cyanoazoles in alkaline solutions is described by a first-order kinetic equation with respect to both the substrate and the hydroxide ion concentration. researchgate.net

Reduction : The cyano group of a cyanamide (B42294) can be reduced. For example, reaction with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the cyanamide. This can lead to the formation of a methylamine (B109427) derivative via reduction of the cyano group, or potentially to the cleavage of the N-CN bond to yield the secondary amine, N-ethyl-4-chloroaniline. nih.gov

Cycloaddition Reactions Involving the Nitrile Group

The nitrile or cyano (-C≡N) group is a versatile functional group in organic synthesis, capable of participating in various cycloaddition reactions to form heterocyclic compounds. numberanalytics.com These reactions, such as [3+2] and [2+2] cycloadditions, are valuable for constructing complex ring systems. numberanalytics.comuchicago.edu The reactivity of the nitrile group is influenced by its electronic properties; as a strong electron-withdrawing group, its participation in reactions is governed by the substituents attached to it. numberanalytics.com

While the nitrile group can act as a dipolarophile in 1,3-dipolar cycloadditions with dipoles like nitrile oxides, azides, and nitrones, specific studies detailing the cycloaddition reactivity of this compound are not extensively documented in the reviewed literature. uchicago.eduresearchgate.net Generally, the viability of such reactions depends on factors like steric hindrance around the cyano group and the electronic nature of the molecule. numberanalytics.com High-pressure conditions have been known to facilitate cycloaddition reactions, particularly those with a negative activation volume, by increasing conversion rates and allowing the use of sterically hindered reagents. researchgate.net

Reactions Involving the Aniline Nitrogen

The nitrogen atom of the N-cyano-N-ethylamino group is a key reactive center in the molecule, participating in alkylation, acylation, and oxidation reactions.

N-Alkylation and N-Acylation Reactions

N-acylation of anilines is a fundamental transformation in organic chemistry. researchgate.net Various methods exist for the N-acylation of primary and secondary amines, including the use of acyl chlorides and anhydrides. tandfonline.com For instance, a green chemistry approach describes the rapid and selective N-chloroacetylation of various anilines using chloroacetyl chloride in an aqueous medium without the need for metal catalysts or harsh reagents. tandfonline.com This method proved effective even for anilines with electron-withdrawing groups like p-cyanoaniline, although the reaction did not proceed to completion for the strongly deactivated p-nitroaniline. tandfonline.com

Another study demonstrates the copper(II)-catalyzed N-acylation of a broad range of aliphatic, aromatic, and heterocyclic amines using N,N-dimethylacetamide (DMA) as the acylating source. researchgate.net Furthermore, a patent describes a method for the N-acylation of nitroaniline compounds, which can be a precursor step to subsequent N-alkylation, highlighting a pathway to synthesize N-acyl-N-alkylaniline derivatives. google.com These general methodologies are applicable to the aniline nitrogen of this compound, although its reactivity would be modulated by the electronic effects of the chloro and cyano substituents.

Table 1: N-Chloroacetylation of Various Anilines in Water tandfonline.com

EntryAmine SubstrateProductTime (min)Yield (%)
1AnilineN-Phenyl-2-chloroacetamide598
2p-ToluidineN-(4-Methylphenyl)-2-chloroacetamide598
3p-AnisidineN-(4-Methoxyphenyl)-2-chloroacetamide596
4p-ChloroanilineN-(4-Chlorophenyl)-2-chloroacetamide1097
5p-CyanoanilineN-(4-Cyanophenyl)-2-chloroacetamide1590
6p-NitroanilineN-(4-Nitrophenyl)-2-chloroacetamide6045 (incomplete)

Oxidation Reactions and Associated Mechanisms

The oxidation of N,N-dialkylanilines can proceed through various pathways. A particularly relevant study investigated the reaction of p-cyano-N,N-dimethylaniline N-oxide (CDMAO), a compound structurally similar to the N-oxide of the title compound, with copper(I) complexes. nih.gov This reaction serves as a model for the oxygen-surrogacy role of N-oxides in forming high-valent copper-oxygen species. nih.gov

The proposed mechanism involves an initial oxygen-atom transfer from the N-oxide to the copper(I) complex, which is the rate-limiting step. This transfer is more efficient for electron-poor N,N-dimethylaniline N-oxides like CDMAO. The process generates a putative high-valent copper-oxyl species (CuII–O•), which is a key intermediate in the catalytic cycles of copper-containing monooxygenases. This highly reactive species is capable of hydroxylating strong C-H bonds, leading to N-dealkylation of the aniline derivative. The main products observed from the reaction of CDMAO were p-cyano-N-hydroxymethyl-N-methylaniline and p-cyano-N-methylaniline. nih.gov Further oxidation to p-cyanoaniline was not observed under these conditions. nih.gov

Table 2: Products from the Reaction of a Copper(I) Complex with p-Cyano-N,N-dimethylaniline N-oxide (CDMAO) nih.gov

Starting N-OxideMajor ProductsKey Intermediate Species
p-Cyano-N,N-dimethylaniline N-oxide (CDMAO)p-Cyano-N-hydroxymethyl-N-methylaniline, p-Cyano-N-methylanilinePutative (L)CuII–O species

Formation of Charge-Transfer Complexes

Molecules containing both electron-donating and electron-accepting moieties are known to form charge-transfer (CT) complexes, either intermolecularly or intramolecularly. researchgate.netresearchgate.net The aniline group is a well-known electron donor, while the cyano group is a strong electron acceptor. In this compound, the aromatic ring system serves as a conduit between the donor (N-ethylamino) and acceptor (cyano) groups, a structure conducive to intramolecular charge transfer. The additional chloro substituent also acts as an electron-withdrawing group, further influencing the electronic landscape of the molecule.

Studies on related molecules, such as p-cyanoanilines, have explored their ability to act as electron donors in the formation of CT complexes. umich.eduscispace.com The process of charge transfer can be initiated by photoexcitation, leading to a significant redistribution of charge in the excited state and the formation of a large dipole moment. researchgate.net The presence of both donor and acceptor groups within the same molecule, as in this compound, suggests a propensity for intramolecular charge transfer of the n-π* type. researchgate.net

Mechanisms of Chlorination of Anilines

The synthesis of this compound involves the chlorination of an aniline precursor. The mechanism of electrophilic chlorination of anilines has been a subject of detailed study. One established mechanism involves the formation of a nitrenium ion intermediate. acs.org However, more recent computational studies using Density Functional Theory (DFT) have provided a more nuanced picture. tsijournals.comresearchgate.net

These DFT studies on the chlorination of aniline catalyzed by aluminum chloride suggest that the reaction proceeds through a Wheland complex (an arenium ion intermediate), and the orientation of the substitution (ortho, meta, or para) is determined by the stability of this intermediate. tsijournals.comresearchgate.net The calculations indicate that the rate-limiting step is the transformation of the sigma complex to the pi complex, and that the reaction is under kinetic control. tsijournals.com Both ortho and para substitutions are favored over meta substitution. tsijournals.comresearchgate.net

Alternative chlorination methods have also been developed. An iodine(III)-mediated protocol allows for the electrophilic chlorination of N-tosyl anilines under mild, non-acidic conditions. DFT calculations for this process suggest a cationic pathway where a [Cl-PhI+-OTFA·AlCl3] species acts as the chlorinating agent. bohrium.com Furthermore, palladium-catalyzed methods have been developed for the directed meta-C-H chlorination of anilines using a norbornene mediator and a specific pyridone-based ligand. nih.gov

Table 3: Examples of meta-C-H Chlorination of Aniline Substrates nih.gov

EntrySubstrateProductYield (%)
1N,N-Dimethyl-3-methylanilineN,N-Dimethyl-3-chloro-5-methylaniline80
2N,N-Dimethyl-3-methoxyanilineN,N-Dimethyl-3-chloro-5-methoxyaniline81
3N,N-Dimethyl-3-(tert-butyl)anilineN,N-Dimethyl-3-chloro-5-(tert-butyl)aniline85
43'- (Dimethylamino)-[1,1'-biphenyl]-3-ol3'-Chloro-5'-(dimethylamino)-[1,1'-biphenyl]-3-ol70

Intramolecular Interactions and Their Influence on Reactivity

Intramolecular interactions significantly shape the conformation, stability, and reactivity of a molecule. In N-substituted anilines, rotational isomerism around the N-C(aryl) bond is a known phenomenon. oup.com For this compound, several non-covalent interactions are plausible.

The presence of the electron-donating N-ethylamino group and the electron-withdrawing cyano and chloro groups on the same benzene ring leads to a push-pull electronic system. This results in intramolecular charge transfer, as discussed previously, which affects the electron density distribution across the molecule and influences its reactivity in electrophilic and nucleophilic reactions. researchgate.netacs.org

Chemical Reactivity and Mechanistic Studies

The capacity of the cyano (–C≡N) group to function as a hydrogen bond acceptor is a subject of significant interest in the study of molecular structure and reactivity. While often considered a weak acceptor, the cyano group can participate in intramolecular hydrogen bonding, influencing the conformation and properties of the molecule. The formation of these bonds is highly dependent on the geometry of the system, which dictates the accessibility of the proton-donating group to the nitrogen lone pair or the π-electrons of the carbon-nitrogen triple bond. cdnsciencepub.com

In systems where the geometry is favorable, intramolecular hydrogen bonds can form. For instance, studies on 2-cyanoethanol have shown that while direct access of the hydroxyl proton to the nitrogen lone pair orbital is hindered by the molecular geometry, weaker hydrogen bonds involving the π-electrons of the triple bond can still be established. cdnsciencepub.com The enthalpy difference between the trans and the intramolecularly hydrogen-bonded gauche conformation in 2-cyanoethanol dissolved in dilute carbon tetrachloride has been determined, indicating a subtle energetic preference for the bonded conformation. cdnsciencepub.com

The presence of an N-H donor in proximity to a cyano group, such as in o-cyanoaniline, also allows for intramolecular NH···N≡C interactions. cdnsciencepub.com These types of interactions are crucial as they can enhance the reactivity of reagents, stabilize chemical species, and control enantioselectivity in catalytic processes. acs.org The activation of molecules through the formation of intramolecular hydrogen bonds is a recognized strategy in organic synthesis. acs.org For example, the presence of an intramolecular hydrogen bond has been shown to be a determining factor for both reactivity and stereoselectivity in certain reactions. acs.org

Spectroscopic techniques are pivotal in identifying and characterizing these weak interactions. Infrared (IR) spectroscopy can reveal shifts in the stretching frequencies of the donor group (e.g., O-H or N-H) upon hydrogen bond formation. cdnsciencepub.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the chemical shifts of the donor proton, also serves as a valuable tool for studying intramolecular hydrogen bonding. nih.gov

The table below summarizes findings from studies on intramolecular hydrogen bonding in various N-cyano systems, providing insights that may be relevant to understanding the behavior of 4-chloro-N-cyano-N-ethylaniline.

Table 1: Research Findings on Intramolecular Hydrogen Bonding in N-cyano Systems

Compound/SystemInteracting GroupsMethod of StudyKey FindingsReference(s)
2-CyanoethanolOH···N≡CInfrared SpectroscopyGeometry hinders access to the nitrogen lone pair; weaker hydrogen bonds form with the π-electrons of the triple bond. The enthalpy difference (ΔH) between the trans and gauche conformers is -0.14 ± 0.03 kcal/mole. cdnsciencepub.com
o-CyanoanilineNH···N≡CInfrared SpectroscopyIntramolecular NH···CN interaction has been noted. cdnsciencepub.com
N-Boc-α-aminoaldehydesCHO···HNBocAsymmetric Aldol ReactionThe presence of an intramolecular hydrogen bond was determinant for high reactivity and stereoselectivity. acs.org
Aryl imines with ortho-hydroxyl groupOH···N=CDiastereoselective SynthesisAn intramolecular hydrogen bond between the OH group and the iminic nitrogen activates the C=N bond, increasing reactivity. acs.org

An in-depth examination of this compound, this article explores the synthesis and derivatization of this compound, focusing on its structural modification, role in forming complex heterocyclic systems, and potential for polymerization. The content is based on established principles of organic chemistry and research into related aniline (B41778) derivatives.

Synthesis and Exploration of Derivatives and Analogs of 4 Chloro N Cyano N Ethylaniline

The exploration of derivatives and analogs of 4-chloro-N-cyano-N-ethylaniline is driven by the desire to create novel molecules with specific chemical and physical properties. This involves strategic modifications to the parent structure, synthesis of related compounds, and the use of the molecule as a building block for more complex architectures.

Role in Advanced Organic Synthesis and Materials Science Research

Application as a Key Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are fundamental molecular units used to construct more elaborate chemical structures. cymitquimica.com 4-chloro-N-cyano-N-ethylaniline, with its distinct functional groups, serves as an important starting material for creating intricate molecules. The chloro- and cyano-functionalized aniline (B41778) core is a common motif in medicinal chemistry and agrochemicals.

Researchers have demonstrated the utility of similar chloroaniline scaffolds in the synthesis of complex heterocyclic systems. For example, N-arylation of 4-chloroquinazolines with various substituted anilines is a key method for producing 4-anilinoquinazolines, a class of compounds investigated for their potential as anticancer agents. nih.govbeilstein-journals.org This highlights how the chloroaniline moiety can be a crucial component in building biologically active frameworks.

Furthermore, chloroanilines are pivotal starting materials in the multi-step synthesis of advanced agrochemicals. In one notable example, 4-chloro-2-methylaniline (B164923) is the initial precursor in a synthetic route to produce a potent insecticide featuring an N-cyano sulfilimine functional group. nih.govrsc.org This process underscores the role of the chloroaniline unit as a foundational element upon which complex, high-value molecules are built.

Precursor Scaffold TypeReaction TypeResulting Complex Molecule ClassReference
Substituted ChloroanilineN-Arylation4-Anilinoquinazolines (Anticancer Research) nih.govbeilstein-journals.org
4-Chloro-2-methylanilineMulti-step synthesisN-Cyano Sulfilimine Insecticides nih.govrsc.org

Intermediacy in the Synthesis of Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are advanced porous materials constructed from inorganic nodes (metal ions or clusters for MOFs) and organic "linker" molecules. oaes.ccresearchgate.net These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. oaes.ccmdpi.com

The properties of a MOF or COF are directly influenced by the chemical nature of the organic linkers used in their synthesis. oaes.cc Functional groups on the linker molecule can line the pores of the framework, imparting specific properties such as selective CO2 capture. oaes.cc The compound this compound is categorized as a potential organic monomer for the synthesis of COFs. bldpharm.com In this role, the aniline portion of the molecule would act as the reactive site to form the extended framework, while the chloro and cyano groups would project into the pores. These functional groups could then interact selectively with specific gas molecules, making the resulting framework a candidate for specialized separation applications.

Framework ComponentRole of this compoundPotential FunctionalityReference
Organic Monomer/LinkerForms the structural backbone of a Covalent Organic Framework (COF).The chloro and cyano groups functionalize the pores of the framework. bldpharm.com
Functional Decorating GroupInfluences the framework's interaction with guest molecules.Enhances selectivity for gas adsorption and separation (e.g., CO2 capture). oaes.cc

Rational Design of New Synthetic Methodologies Utilizing this compound Scaffolds

The rational design of synthetic methods involves creating strategies to build molecules with desired properties by leveraging the known reactivity of chemical scaffolds. unimi.it The this compound structure, with its multiple reactive sites, is an ideal platform for developing new synthetic transformations.

The chloro-aromatic and aniline functionalities are central to many well-established and powerful reactions in organic chemistry. Palladium-catalyzed C-N cross-coupling reactions, for instance, are widely used to synthesize complex aniline derivatives from aryl halides. acs.org Similarly, microwave-assisted N-arylation reactions provide a rapid and efficient means of coupling anilines with heterocyclic halides. nih.govbeilstein-journals.org

The cyano group also offers a handle for further chemical modification. It can be introduced onto an aromatic ring via the exchange of a halogen atom, a reaction used in the synthesis of certain dyestuffs. google.com Moreover, the N-cyano functionality itself is of significant interest. In the field of medicinal and agrochemical chemistry, the N-cyano sulfilimine group has been explored as a nonclassical bioisostere of the amide bond, a strategy used to modify a molecule's physicochemical properties while retaining its biological activity. nih.govrsc.org The design of synthetic routes to incorporate or modify this group is an active area of research.

Functional Group on ScaffoldApplicable Synthetic MethodologyPurpose/OutcomeReference
Chloro-Aromatic RingPalladium-Catalyzed Cross-CouplingFormation of new C-N or C-C bonds. acs.org
Aniline NitrogenN-Arylation ReactionsCoupling with heterocyclic halides to form complex structures. nih.govbeilstein-journals.org
Cyano GroupNucleophilic Substitution/ConversionIntroduction of the cyano group or its transformation into other functionalities. google.com
Entire ScaffoldBioisostere Replacement DesignCreation of novel functional groups (e.g., N-cyano sulfilimine) to modulate molecular properties. nih.govrsc.org

Contribution to the Development of Functional Organic Materials (e.g., dyestuffs, pigments)

Functional organic materials, such as dyes and pigments, derive their properties from their specific chemical structures. The synthesis of azo dyes, a major class of colorants, classically involves a diazotization reaction. scispace.com In this reaction, an aromatic amine is converted into a diazonium salt, which is then reacted with a coupling component to form the final azo compound (–N=N–). scispace.com

The this compound scaffold contains the key components used in the synthesis of modern dyestuffs. Both chloroanilines and anilines containing cyano or N-cyanoethyl groups are extensively documented as precursors in the production of a wide range of azo dyes and pigments. google.comscispace.comnih.govjustia.com For example, diazotized 4-chloroaniline (B138754) is a common starting material for coupling reactions. nih.gov Similarly, coupling components like N-ethyl-N-(β-cyanoethyl)-aminobenzene are used to create disperse dyes for synthetic fibers. justia.com The presence of a chloro group on the aniline ring and a cyano group in the final structure can significantly influence the color, fastness, and application properties of the resulting dye. scispace.com The synthesis of C.I. Pigment Yellow 93, for instance, uses a chloroaniline derivative as a key intermediate. google.com

Precursor TypeRole in SynthesisResulting MaterialReference
Diazotized 4-ChloroanilineDiazo ComponentAzo Dyes nih.gov
N-ethyl-N-(β-cyanoethyl)-aminobenzeneCoupling ComponentAzo Dyestuffs justia.com
3-Chloro-2-methylanilineIntermediateOrganic Pigments (e.g., for C.I. Pigment Yellow 93) google.com
Halogenated DyestuffPrecursor for Cyano ExchangeCyano-containing Azo Dyestuffs google.com

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on 4-chloro-N-cyano-N-ethylaniline is sparse. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 121366-77-6, and its availability through some chemical suppliers. bldpharm.comchiralen.com However, dedicated research articles detailing its synthesis, properties, and potential applications are conspicuously absent.

The available information is primarily derived from studies on analogous compounds. For instance, the synthesis of the parent amine, 4-chloro-N-ethylaniline, is well-documented, often involving the alkylation of p-chloroaniline with an ethylating agent or the reduction of N-ethyl-p-chloroformanilide. orgsyn.org Furthermore, methods for the cyanation of secondary anilines and the synthesis of N-cyanoethylanilines from anilines and acrylonitrile (B1666552) have been reported, suggesting plausible synthetic pathways to the target molecule. google.comgoogle.com

Research into the reactivity of related compounds, such as 4-cyano-N-methylaniline, in N-arylation reactions indicates that the electron-withdrawing nature of the cyano group can significantly impact the nucleophilicity of the amine. nih.gov This provides some insight into the potential chemical behavior of this compound.

Identification of Knowledge Gaps and Emerging Research Avenues

The scarcity of data on this compound presents a significant knowledge gap. The following areas represent key avenues for future research:

Synthesis and Characterization: The foremost priority is the development and optimization of a reliable synthetic route to this compound. While methods for analogous compounds exist, their applicability and efficiency for this specific molecule need to be experimentally verified. Following a successful synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and thermal analysis (TGA, DSC) is crucial to establish a foundational understanding of its physical and chemical properties.

Chemical Reactivity: A systematic investigation into the reactivity of this compound is warranted. This includes exploring its behavior in fundamental organic reactions such as electrophilic aromatic substitution, nucleophilic reactions at the cyano group, and its potential as a ligand in organometallic chemistry. Understanding its reactivity profile is essential for unlocking its synthetic utility.

Biological Activity Screening: Many aniline (B41778) and cyano-containing compounds exhibit biological activity. Screening this compound for potential applications in medicinal chemistry, for example as an anticonvulsant or in the development of anticancer agents, could be a fruitful area of investigation. researchgate.netnih.gov

Materials Science Applications: Anilines are precursors to conducting polymers and other functional materials. The presence of the chloro and cyano groups could modulate the electronic properties of polymers derived from this compound, making it a candidate for investigation in materials science.

Environmental Fate and Toxicology: Given the presence of a chlorinated aromatic ring, understanding the environmental persistence, bioaccumulation potential, and toxicity of this compound is critical. Studies on the environmental fate of related chloroanilines have shown that factors like photolysis and microbial degradation play a role. nih.gov Similar investigations for this compound are necessary to assess its environmental impact.

Potential for Novel Methodologies and Applications in Chemical Sciences

The exploration of this compound could spur the development of novel synthetic methodologies and applications.

Novel Synthetic Transformations: The unique combination of functional groups may allow for the discovery of new chemical transformations. For instance, intramolecular cyclization reactions involving the cyano group and the aromatic ring could lead to novel heterocyclic scaffolds of interest in medicinal and materials chemistry.

Advanced Materials: As a monomer, this compound could be used to synthesize novel polymers with tailored electronic and optical properties. The interplay between the electron-withdrawing chloro and cyano groups and the electron-donating ethylamino group could result in materials with unique charge-transport characteristics.

Chemical Probes and Sensors: The aniline nitrogen and the cyano group could act as binding sites for metal ions or other analytes. This opens the possibility of developing this compound-based derivatives as chemical sensors for environmental or biological monitoring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-chloro-N-cyano-N-ethylaniline, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 4-chloroaniline as the precursor. Introduce the ethyl group via alkylation using ethyl bromide in the presence of a base like sodium hydride (NaH) in anhydrous THF at 60–80°C .

  • Step 2 : Cyanate the intermediate by reacting with cyanogen bromide (BrCN) under inert conditions, using DMF as a solvent at 0–5°C to minimize side reactions.

  • Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of ethylated intermediate to BrCN) and reaction time (4–6 hours). Purify via column chromatography (silica gel, gradient elution) .

    • Data Table :
ParameterOptimal ConditionYield (%)Purity (HPLC)
Alkylation Temp.70°C85>95%
Cyanogen Bromide1.2 equiv., 5h7892%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H-NMR (400 MHz, CDCl3_3) to confirm ethyl and cyano groups. The ethyl group shows a triplet at δ 1.2–1.4 ppm (CH3_3) and a quartet at δ 3.4–3.6 ppm (CH2_2). The cyano group does not protonate but deshields adjacent aromatic protons .

  • IR : Confirm the C≡N stretch at ~2200–2250 cm1^{-1} .

  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]+^+ at m/z 181.6 (C9_9H9_9ClN2_2) .

    • Critical Tip : Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano group in this compound under nucleophilic conditions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the electron density of the cyano group. The LUMO map highlights susceptibility to nucleophilic attack at the nitrile carbon .

  • Kinetic Studies : Compare activation energies for hydrolysis (e.g., in acidic vs. basic media) using Eyring plots derived from Arrhenius experiments .

    • Data Table :
ConditionΔG‡ (kJ/mol)Reaction Rate (s1^{-1})
0.1M HCl, 25°C85.32.1 × 104^{-4}
0.1M NaOH, 25°C72.85.7 × 103^{-3}

Q. What strategies resolve contradictions in reported stability data for this compound across solvents?

  • Methodology :

  • Reproducibility Framework : Replicate studies under controlled humidity (<10%) and oxygen-free environments (argon glovebox) to isolate solvent effects .

  • Analytical Cross-Check : Use HPLC-PDA to detect degradation products (e.g., hydrolysis to 4-chloro-N-ethylaniline) in DMSO vs. acetonitrile .

    • Case Study :
  • Conflict : Discrepancies in shelf-life (DMSO: 30 days vs. acetonitrile: 90 days).

  • Resolution : Trace water content in DMSO (≥0.1%) accelerates hydrolysis. Pre-dry solvents over molecular sieves to extend stability .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for kinase inhibition?

  • Methodology :

  • Analog Synthesis : Replace the cyano group with nitro or acetyl groups to compare electronic effects .

  • Biological Assays : Test inhibition of EGFR kinase (IC50_{50} via fluorescence polarization) and correlate with Hammett σ constants .

    • Data Table :
Substituentσ (Hammett)IC50_{50} (nM)
-CN0.6612.3
-NO2_21.248.9
-COCH3_30.5018.7

Methodological Best Practices

  • Data Validation : Use triplicate measurements for kinetic studies and apply Grubbs’ test to exclude outliers .
  • Ethical Compliance : Adhere to safety protocols for handling cyanides (e.g., use fume hoods, avoid skin contact) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.